Cas no 80166-90-1 (5-bromo-7-nitro-indoline)

5-bromo-7-nitro-indoline structure
5-bromo-7-nitro-indoline structure
Nom du produit:5-bromo-7-nitro-indoline
Numéro CAS:80166-90-1
Le MF:C8H7BrN2O2
Mégawatts:243.057380914688
MDL:MFCD00005708
CID:60191
PubChem ID:3018911

5-bromo-7-nitro-indoline Propriétés chimiques et physiques

Nom et identifiant

    • 5-Bromo-7-nitroindoline
    • 5-Bromo-7-Nitro-2,3-dihydro-1H-indole
    • 5-bromo-7-nitro-2,3-dihydro-indole
    • Einecs 279-411-4
    • 1H-INDOLE, 5-BROMO-2,3-DIHYDRO-7-NITRO-
    • PubChem7507
    • 5-bromo-7-nitro-indoline
    • VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • KM2019
    • SBB067124
    • 5-Bromo-7-nitroindoline, AldrichCPR
    • 5-BROMO-7-NITRO-1H INDOLINE
    • VI30476
    • TRA0046001
    • FCH1320216
    • RL05090
    • MB00171
    • BC003
    • DS-18246
    • A9946
    • MFCD00005708
    • 80166-90-1
    • B-8956
    • NS00060187
    • FT-0620152
    • DTXSID701001044
    • AC-27810
    • 5-bromo-7nitroindoline
    • SCHEMBL768764
    • CS-W008381
    • F10386
    • AKOS015834750
    • 5-Bromo-2,3-dihydro-7-nitro-1H-indole (ACI)
    • Indoline, 5-bromo-7-nitro- (7CI)
    • DB-056415
    • MDL: MFCD00005708
    • Piscine à noyau: 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
    • La clé Inchi: VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1C2NCCC=2C=C(Br)C=1)=O
    • BRN: 1373199

Propriétés calculées

  • Qualité précise: 241.96900
  • Masse isotopique unique: 241.969
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 0
  • Complexité: 219
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 57.8
  • Le xlogp3: 2.5

Propriétés expérimentales

  • Couleur / forme: Cristal jaune pâle
  • Dense: 1.7040
  • Point de fusion: 133-136°C
  • Point d'ébullition: 344.2 °C at 760 mmHg
  • Point d'éclair: 162 °C
  • Indice de réfraction: 1.64
  • Coefficient de répartition de l'eau: Insoluble in water.
  • Le PSA: 57.85000
  • Le LogP: 2.98650

5-bromo-7-nitro-indoline Informations de sécurité

  • Numéro de transport des marchandises dangereuses:UN 2811
  • Code de catégorie de danger: R20 / 21 / 22: nocif par inhalation, contact cutané et ingestion accidentelle.
  • Instructions de sécurité: S26-S36/37/39
  • Identification des marchandises dangereuses: Xn Xi
  • Niveau de danger:6.1
  • Durée de la sécurité:S26;S36/37/39
  • Terminologie du risque:R20/21/22; R36/37/38
  • Catégorie d'emballage:III
  • Groupe d'emballage:III
  • Catégorie d'emballage:III
  • Conditions de stockage:2-8°C

5-bromo-7-nitro-indoline Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

5-bromo-7-nitro-indoline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A394432-10g
5-Bromo-7-nitroindoline
80166-90-1 97%
10g
$99.0 2025-03-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B56460-250mg
5-Bromo-7-nitroindoline
80166-90-1 97%
250mg
¥79.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0213-5G
5-bromo-7-nitro-indoline
80166-90-1 97%
5g
¥ 1,676.00 2023-04-13
Chemenu
CM148099-5g
5-Bromo-7-nitroindoline
80166-90-1 95%+
5g
$119 2024-07-23
eNovation Chemicals LLC
D684226-1G
5-bromo-7-nitro-indoline
80166-90-1 97%
1g
$110 2023-09-03
TRC
B705530-500mg
5-Bromo-7-Nitroindoline
80166-90-1
500mg
$ 70.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011286-1g
5-bromo-7-nitro-indoline
80166-90-1 98%
1g
¥150 2024-05-21
TRC
B705530-2.5g
5-Bromo-7-Nitroindoline
80166-90-1
2.5g
$ 275.00 2022-06-06
Chemenu
CM148099-25g
5-Bromo-7-nitroindoline
80166-90-1 95%+
25g
$468 2021-08-05
Ambeed
A394432-5g
5-Bromo-7-nitroindoline
80166-90-1 97%
5g
$76.0 2025-03-05

5-bromo-7-nitro-indoline Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Référence
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Acetic acid ,  Acetyl chloride ;  rt; 1.5 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
4.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
6.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
7.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
7.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Acetic acid ;  rt; 2 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Acetic acid ;  rt; 1.5 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Synthetic Routes 11

Conditions de réaction
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
5.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
6.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
6.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Acetic acid ,  Water Solvents: Dichloromethane ,  1,4-Dioxane
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
5.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Synthetic Routes 17

Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 18

Conditions de réaction
1.1 Solvents: Toluene ,  Tetramethylurea ;  -25 °C
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Sodium thiosulfate Solvents: Ethanol ,  Water ;  62 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
2.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Référence
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Synthetic Routes 20

Conditions de réaction
1.1 Solvents: Acetic acid ;  rt; 2 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
Light-sensitive protecting groups for amines and alcohols: the photosolvolysis of N-substituted 7-nitroindolines
Hassner, Alfred; et al, Synlett, 2007, (15), 2405-2409

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Référence
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
4.2 -
Référence
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Référence
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

5-bromo-7-nitro-indoline Raw materials

5-bromo-7-nitro-indoline Preparation Products

5-bromo-7-nitro-indoline Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:80166-90-1)5-Bromo-7-nitroindoline
Numéro de commande:2475161
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:07
Prix ($):discuss personally

5-bromo-7-nitro-indoline Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80166-90-1)5-bromo-7-nitro-indoline
A9946
Pureté:99%
Quantité:25g
Prix ($):355.0
Xiamen PinR Bio-tech Co., Ltd.
(CAS:80166-90-1)5-Bromo-7-Nitro-2,3-dihydro-1H-indole
PR201
Pureté:97%
Quantité:kg
Prix ($):Enquête